molecular formula C13H14O3 B2367483 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166647-54-5

3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2367483
CAS No.: 2166647-54-5
M. Wt: 218.252
InChI Key: YZJLRKQUFWLAMT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2166647-54-5) is a high-value chemical building block of significant interest in modern medicinal chemistry and drug discovery. The compound features a bicyclo[1.1.1]pentane (BCP) core, which is widely recognized as a highly effective, sp3-rich bioisostere for 1,4-substituted arenes and tert-butyl groups . This replacement strategy can profoundly improve the pharmacological properties of drug candidates, leading to enhanced metabolic stability, superior aqueous solubility, and reduced off-target effects while retaining potent activity . The product is offered with a purity of 97% and is immediately available for shipping from global stock . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

3-phenylmethoxybicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJLRKQUFWLAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of BCP Bromides

Protecting Group Strategies and Carboxylic Acid Activation

Benzyl Protection of Hydroxyl Groups

The benzyloxy group often serves as a protective moiety for hydroxyl functionalities. In the context of BCP chemistry, benzyl ethers are stable under acidic and basic conditions, making them suitable for multi-step syntheses. For example, a hydroxyl-BCP intermediate could be benzylated using benzyl bromide and sodium hydride, followed by oxidation of a methyl ester to the carboxylic acid.

Carboxylic Acid Derivatization

The carboxylic acid at position 1 is typically introduced via hydrolysis of a methyl ester. As demonstrated in, lithium hydroxide monohydrate in tetrahydrofuran/water efficiently hydrolyzes methyl esters to carboxylic acids (78–80% yield). For acid-sensitive intermediates, enzymatic hydrolysis or mild acidic conditions (e.g., HCl in dioxane) may be preferable.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Scalability Challenges
Nucleophilic Substitution Reduction → Bromination → Substitution → Hydrolysis ~39% (over 4 steps) High (100 g demonstrated) Steric hindrance during substitution
Photochemical Photoaddition → Haloform → Functionalization Not reported Kilogram-scale feasible Requires specialized equipment
Mitsunobu Functionalization Diketone intermediate → Mitsunobu coupling Theoretical Moderate Cost of reagents (DIAD, PPh₃)

Industrial Considerations and Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for use in different applications .

Scientific Research Applications

Chemical and Biological Research Applications

1. Medicinal Chemistry:
The compound serves as an effective bioisostere for phenyl groups in drug design. Its incorporation into drug candidates has demonstrated improved physicochemical properties, such as solubility and permeability, while maintaining biological activity. For instance, replacing phenyl rings with bicyclo[1.1.1]pentane motifs has been shown to enhance the metabolic stability of certain pharmaceuticals, including inhibitors targeting γ-secretase and lipoprotein-associated phospholipase A2 (LpPLA2) .

2. Organic Synthesis:
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid functions as a versatile building block for synthesizing complex organic molecules. It can be utilized in various synthetic routes to create derivatives with tailored functionalities, which are crucial for developing new materials and bioactive compounds .

3. Material Science:
Due to its unique structural properties, this compound is also explored for applications in producing specialty chemicals and materials with enhanced characteristics. Its rigidity can contribute to the stability and performance of polymeric materials .

Case Studies

Case Study 1: Antimalarial Drug Development
In a recent study focusing on antimalarial compounds, the incorporation of bicyclo[1.1.1]pentane analogues resulted in compounds that were equipotent to their parent phenyl counterparts but exhibited significantly improved metabolic properties . This demonstrates the potential of such bioisosteres in enhancing drug efficacy while minimizing adverse metabolic profiles.

Case Study 2: Inhibitors of Lipoprotein-Associated Phospholipase A2
Another investigation highlighted the successful replacement of phenyl groups with bicyclo[1.1.1]pentane structures in LpPLA2 inhibitors, resulting in compounds that retained potency while improving solubility and absorption characteristics . This exemplifies the utility of this compound as a scaffold for drug design.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the binding affinity and selectivity of bioactive molecules. This unique structure allows the compound to modulate various biological processes by interacting with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Structural and Physicochemical Properties

The table below compares 3-(benzyloxy)-BCP-1-carboxylic acid with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Experimental) Key Applications/Properties
3-(Benzyloxy)-BCP-1-carboxylic acid 3-OBn, 1-COOH C₁₄H₁₄O₄ 254.0943 ~4.8 (field effect model) Bioisostere for aromatic systems
3-(Trifluoromethyl)-BCP-1-carboxylic acid 3-CF₃, 1-COOH C₇H₇F₃O₂ 180.03 3.9–4.2 Enhanced lipophilicity, drug design
3-Amino-BCP-1-carboxylic acid 3-NH₂, 1-COOH C₆H₉NO₂ 143.14 2.1–2.5 Peptide backbone modification
3-(Methoxycarbonyl)-BCP-1-carboxylic acid 3-COOMe, 1-COOH C₈H₁₀O₄ 170.16 4.3–4.6 Intermediate for cross-coupling
3-Bromo-BCP-1-carboxylic acid 3-Br, 1-COOH C₆H₇BrO₂ 191.03 4.79 Suzuki-Miyaura coupling precursor

Key Research Findings

(a) Substituent Effects on Acidity
  • Computational studies (MP2/6-311++G**) show that the acidity of BCP-1-carboxylic acids is influenced by substituent field effects. For example, 3-CF₃ lowers pKa by ~0.9 units compared to the parent compound due to electron-withdrawing effects, while 3-Br reduces acidity by ~0.3 units .
  • The benzyloxy group exerts a moderate electron-withdrawing effect, resulting in a pKa of ~4.8, comparable to 3-methoxycarbonyl derivatives .

Data Tables

Table 1: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
3-(Benzyloxy)-BCP-1-carboxylic acid 2.1 0.15 (H₂O) 120–122
3-(Trifluoromethyl)-BCP-1-carboxylic acid 1.8 0.08 (H₂O) 95–97
3-Amino-BCP-1-carboxylic acid -0.5 12.3 (H₂O) 210–212 (dec.)

Biological Activity

3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅NO₄
  • Molecular Weight : 261.27 g/mol
  • Structural Features : The compound contains a bicyclo[1.1.1]pentane core, characterized by its rigidity and three-dimensional shape, which may enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Photochemical Addition : Involves the photochemical addition of propellane to diacetyl, followed by functional group modifications.
  • Asymmetric Synthesis : Utilizes techniques such as Suzuki coupling and radical bicyclopentylation to create derivatives with enhanced biological properties .

The mechanism of action for this compound involves interactions with specific molecular targets, potentially modulating various biological processes. Its rigid structure may enhance binding affinity and selectivity towards enzymes and receptors, impacting inflammatory responses and other pathways .

In Vitro Studies

Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit significant anti-inflammatory activity:

  • A study screened BCP-containing lipoxin A mimetics, revealing that certain compounds significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, suggesting potential therapeutic applications in inflammation regulation .
Compound NameIC50 (picomolar range)Biological Activity
BCP-sLXm (6a)~50Anti-inflammatory
Other BCP derivativesVariableVarious bioactive properties

Case Studies

Several studies have explored the biological implications of bicyclo[1.1.1]pentane derivatives:

  • Anti-inflammatory Activity : A series of BCP-containing compounds were synthesized and evaluated for their ability to modulate inflammatory cytokine release, demonstrating promising results in reducing pro-inflammatory markers such as TNFα and MCP1 in vitro .
  • Therapeutic Potential : The incorporation of the bicyclo[1.1.1]pentane scaffold into drug candidates has been proposed as a strategy to enhance metabolic stability and bioactivity, particularly in the context of fatty acid-derived molecules .

Applications in Research

This compound serves multiple roles in scientific research:

  • Drug Design : Its structure provides a versatile scaffold for developing novel therapeutic agents targeting inflammation and other diseases.
  • Chemical Biology : Used as a building block in synthesizing complex organic molecules, facilitating studies on reaction mechanisms and biological interactions .

Q & A

Q. Which analytical techniques are critical for characterizing bicyclo[1.1.1]pentane derivatives?

  • Analytical Workflow :
  • NMR : ¹H/¹³C NMR distinguishes bridgehead protons (δ 2.0–2.5 ppm) and substituent environments .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 205.05 for bromomethyl derivatives) .
  • X-ray Diffraction : Resolves strain-induced distortions in the bicyclic core .

Q. How do steric effects influence regioselectivity in nucleophilic substitutions?

  • Case Study : The bromomethyl group in 3-(bromomethyl) derivatives undergoes SN2 with small nucleophiles (e.g., NH₃), but bulky nucleophiles (e.g., tert-butoxide) favor elimination due to steric clash with the bicyclic core .

Emerging Applications

Q. Can bicyclo[1.1.1]pentane derivatives enhance material science applications?

  • Material Design : The rigid scaffold improves thermal stability in polymers. For example, 3-(methoxycarbonyl) derivatives increase glass transition temperatures (Tg) by 20–30°C compared to linear analogues .

Q. What strategies improve the scalability of bicyclo[1.1.1]pentane synthesis?

  • Scalable Synthesis : Commercial [1.1.1]propellane precursors enable gram-scale production via flow chemistry. tert-Butyl esters of bicyclo[1.1.1]pentane-1-carboxylic acid are stable intermediates for large-scale reactions .

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